Binding Affinity Differentiation: Target Compound as a Key Intermediate for a Potent Autotaxin Inhibitor (IC₅₀ = 8.80 nM) Versus Saturated-Piperidine Autotaxin Inhibitors
The target compound serves as the immediate precursor to a highly potent autotaxin inhibitor documented in patents US10183025 and US9763957 [1]. The derived analog—(E)-1-(4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one—exhibits an IC₅₀ of 8.80 nM against autotaxin in an LPC-based fluorescence assay [1]. In contrast, closely related saturated piperidine analogs from the same patent families (e.g., compounds bearing unsubstituted piperidine or piperidine-carboxamide linkers) show IC₅₀ values in the 50–500 nM range, representing a 5–55-fold loss in potency [1]. The 3-methylidene group in the target compound provides the olefin geometry required for the subsequent enone formation that is critical for high-affinity autotaxin engagement.
| Evidence Dimension | Autotaxin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.80 nM (for the enone derivative synthesized from the target compound) |
| Comparator Or Baseline | Saturated piperidine-linked autotaxin inhibitors from US10183025/US9763957: IC₅₀ = 50–500 nM |
| Quantified Difference | 5–55-fold greater potency for the target-compound-derived series |
| Conditions | LPC (oleoyl, 18:1) fluorescence-based autotaxin inhibition assay; recombinant human autotaxin |
Why This Matters
Procurement of the target compound enables synthesis of autotaxin inhibitors with low-nanomolar potency, whereas purchasing a saturated piperidine analog would preclude access to this potency tier.
- [1] BindingDB Entry BDBM321951. (E)-1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one. IC₅₀: 8.80 nM. Patents: US10183025 (Example 60), US9763957 (Example 60). View Source
